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Compound of Interest

Compound Name: ADH-6

Cat. No.: B15142071 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cloning, expression, and

purification of recombinant human Alcohol Dehydrogenase 6 (ADH6) protein. The protocols

outlined below are intended for research purposes and can be adapted for various applications,

including enzymatic assays, structural studies, and inhibitor screening.

Introduction
Alcohol Dehydrogenase 6 (ADH6), a member of the class V alcohol dehydrogenase family,

plays a role in the metabolism of a variety of substrates, including ethanol, retinol, and other

aliphatic alcohols.[1][2][3] This enzyme is expressed in the stomach and liver.[1][3][4] The

production of pure and active recombinant ADH6 is crucial for detailed biochemical and

structural characterization, as well as for its use in drug development programs targeting

alcohol metabolism and related pathways. This document provides detailed protocols for the

successful production of recombinant human ADH6 in an Escherichia coli expression system.
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Parameter Value Substrate Conditions Source

Molecular Weight

(Recombinant

Human ADH6)

~42.4 kDa (with

His-tag)
- SDS-PAGE [1][4]

Purity > 90% - SDS-PAGE [1][4]

Typical Yield
1-2 mg/300 mL

culture
-

E. coli

expression
[5]

Specific Activity

(Recombinant

Human sigma-

ADH)

92 ± 9 units/mg Ethanol pH 7.5, 25°C [6]

KM

(Recombinant

Human ADH6)

28 mM Ethanol pH 10.0, 25°C [7]

KM

(Recombinant

Human ADH6)

3.2 mM 1-Propanol pH 10.0, 25°C [7]

KM

(Recombinant

Human sigma-

ADH)

25 mM Ethanol - [6]

Optimal pH 10.0 - - [7]

Isoelectric Point

(pI)
8.6 - - [7]

Note:sigma-ADH (class IV) is presented as a reference for a well-characterized human alcohol

dehydrogenase expressed in E. coli.
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This protocol describes the cloning of the human ADH6 gene into a bacterial expression vector,

such as pET-28a(+), which allows for the expression of an N-terminal His-tagged fusion

protein.

1.1. Primer Design: Design forward and reverse primers for the amplification of the full-length

human ADH6 coding sequence (NCBI Accession No. NP_001095940). Incorporate restriction

sites (e.g., NdeI and XhoI) for cloning into the pET-28a(+) vector.

Forward Primer Example (with NdeI): 5'- CATATGATGTCGACCACTGGACAG -3'

Reverse Primer Example (with XhoI): 5'- CTCGAGTCAAGCAAGATAAGGCAGCAG -3'

1.2. PCR Amplification:

Perform PCR using a high-fidelity DNA polymerase with human stomach or liver cDNA as a

template.

PCR Reaction Mix (50 µL):

10X PCR Buffer: 5 µL

10 mM dNTPs: 1 µL

Forward Primer (10 µM): 1 µL

Reverse Primer (10 µM): 1 µL

cDNA Template: 1-2 µL

High-Fidelity DNA Polymerase: 1 µL

Nuclease-free water: to 50 µL

PCR Cycling Conditions:

Initial Denaturation: 98°C for 30 seconds

30-35 Cycles:
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Denaturation: 98°C for 10 seconds

Annealing: 55-65°C for 30 seconds (optimize as needed)

Extension: 72°C for 1 minute

Final Extension: 72°C for 10 minutes

Analyze the PCR product by agarose gel electrophoresis to confirm the expected size

(~1128 bp).

1.3. Vector and Insert Preparation:

Purify the PCR product using a PCR purification kit.

Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI

restriction enzymes.

Purify the digested vector and insert by gel electrophoresis and gel extraction.

1.4. Ligation and Transformation:

Ligate the digested ADH6 insert into the prepared pET-28a(+) vector using T4 DNA ligase.

Transform the ligation mixture into competent E. coli DH5α cells.

Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL) and incubate

overnight at 37°C.

1.5. Clone Verification:

Select several colonies and perform colony PCR or plasmid DNA extraction followed by

restriction digestion to verify the presence of the insert.

Confirm the sequence of the insert by Sanger sequencing.

Expression of Recombinant ADH6 in E. coli
This protocol details the expression of His-tagged ADH6 in E. coli BL21(DE3).
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2.1. Transformation into Expression Host:

Transform the verified pET-28a(+)-ADH6 plasmid into competent E. coli BL21(DE3) cells.

Plate on LB agar with kanamycin (50 µg/mL) and incubate overnight at 37°C.

2.2. Protein Expression:

Inoculate a single colony into 10 mL of LB medium with kanamycin (50 µg/mL) and grow

overnight at 37°C with shaking.

The next day, inoculate 1 L of LB medium (with kanamycin) with the overnight culture to an

initial OD600 of 0.05-0.1.

Grow the culture at 37°C with shaking (200-250 rpm) until the OD600 reaches 0.6-0.8.[8]

Induce protein expression by adding IPTG to a final concentration of 0.1 - 1 mM

(optimization may be required).

Continue to incubate the culture at a lower temperature, such as 16-25°C, for 16-20 hours to

enhance protein solubility.[5]

2.3. Cell Harvesting:

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of Recombinant ADH6 Protein
This protocol describes the purification of His-tagged ADH6 using immobilized metal affinity

chromatography (IMAC).

3.1. Cell Lysis:

Resuspend the frozen cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10

mM imidazole, 1 mM DTT, 1 mM PMSF). Use approximately 5 mL of buffer per gram of cell

paste.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.neb.com/protocols/protein-expression-using-bl21de3-c2527
https://pubmed.ncbi.nlm.nih.gov/12673365/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lyse the cells by sonication on ice or by using a high-pressure homogenizer.

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

3.2. Affinity Chromatography:

Equilibrate a Ni-NTA agarose column with Lysis Buffer.

Load the clarified lysate onto the column.

Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300

mM NaCl, 20-40 mM imidazole, 1 mM DTT) to remove non-specifically bound proteins.

Elute the His-tagged ADH6 protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM

NaCl, 250-500 mM imidazole, 1 mM DTT). Collect fractions.

3.3. Protein Analysis and Storage:

Analyze the eluted fractions by SDS-PAGE to assess purity.

Pool the fractions containing pure ADH6.

If necessary, perform buffer exchange into a suitable storage buffer (e.g., 20 mM Tris-HCl pH

8.0, 150 mM NaCl, 1 mM DTT, 30% glycerol) using dialysis or a desalting column.[1]

Determine the protein concentration using a Bradford assay or by measuring absorbance at

280 nm.

Store the purified protein in aliquots at -80°C. For short-term storage (2-4 weeks), the protein

can be kept at 4°C.[1]
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Caption: Experimental workflow for recombinant ADH6 production.
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Caption: Ethanol metabolism pathway involving ADH6.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Cloning and
Expression of Recombinant ADH6 Protein]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15142071#cloning-and-expression-of-recombinant-
adh6-protein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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